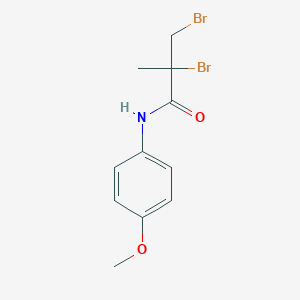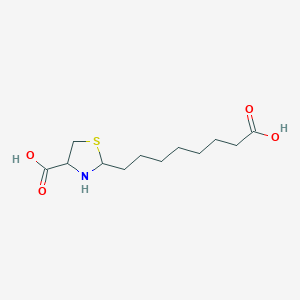
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline is an organic compound that belongs to the class of nitrodienamines. This compound is characterized by the presence of a nitro group and a butadiene moiety attached to an aniline ring, with two methyl groups on the nitrogen atom. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline can be achieved through a one-step protocol involving the reaction of N,N-dimethylaniline with nitroacetaldehyde potassium salt and 3-aminocrotonates . This method yields the desired product in varying efficiencies depending on the specific conditions and substrates used. The reaction typically proceeds under mild conditions, with the temperature and solvent choice playing crucial roles in optimizing the yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different intermediates and products.
Substitution: The aniline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas, palladium on carbon, and sodium borohydride for reduction reactions. Oxidizing agents such as potassium permanganate and chromium trioxide are used for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields N,N-dimethyl-4-(4-aminobuta-1,3-dien-1-yl)aniline, while oxidation can lead to the formation of various oxidized intermediates.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-3-(4-nitrobuta-1,3-dien-1-yl)aniline: Similar structure but with the nitro group at a different position.
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene: Lacks the aniline nitrogen, affecting its reactivity and applications.
Uniqueness
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
63944-07-0 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(4-nitrobuta-1,3-dienyl)aniline |
InChI |
InChI=1S/C12H14N2O2/c1-13(2)12-8-6-11(7-9-12)5-3-4-10-14(15)16/h3-10H,1-2H3 |
Clave InChI |
OFBFXZANXUICLJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)

![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
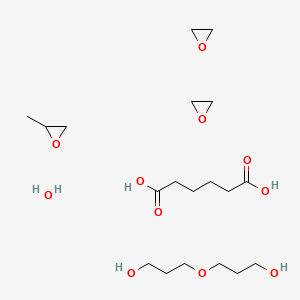

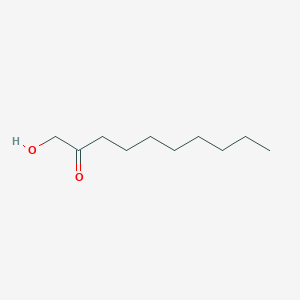
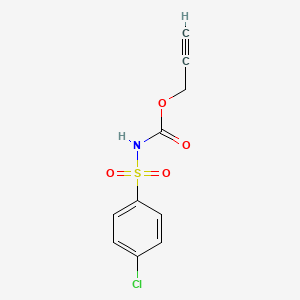
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)

![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)
